molecular formula C22H28N2O2S B443916 3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide]

3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide]

Cat. No.: B443916
M. Wt: 384.5g/mol
InChI Key: RHLBVVAZHGAEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide] is a complex organic compound characterized by its unique structure, which includes both an amide and a sulfanyl group

Preparation Methods

The synthesis of 3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide] typically involves multiple steps. The synthetic route often starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired application .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with certain enzymes, inhibiting their activity. The amide group can participate in hydrogen bonding, affecting the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other amide and sulfanyl-containing molecules. Compared to these compounds, 3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide] is unique due to its specific substitution pattern on the aromatic rings and the presence of both an amide and a sulfanyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5g/mol

IUPAC Name

3-[3-(2,5-dimethylanilino)-3-oxopropyl]sulfanyl-N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C22H28N2O2S/c1-15-5-7-17(3)19(13-15)23-21(25)9-11-27-12-10-22(26)24-20-14-16(2)6-8-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

RHLBVVAZHGAEGK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCSCCC(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCSCCC(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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